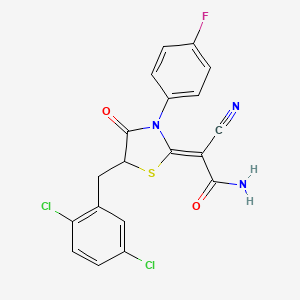

(Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)acetamide

Description

(Z)-2-Cyano-2-(5-(2,5-dichlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)acetamide is a thiazolidinone derivative characterized by a Z-configuration at the double bond of the thiazolidinone ring. Its molecular formula is C₁₉H₁₂Cl₂FN₃O₂S, with a molecular weight of 434.28 g/mol. Key structural features include:

- A 2,5-dichlorobenzyl substituent at position 5 of the thiazolidinone ring.

- A 4-fluorophenyl group at position 2.

- A cyanoacetamide moiety contributing to electronic polarization .

Properties

IUPAC Name |

(2Z)-2-cyano-2-[5-[(2,5-dichlorophenyl)methyl]-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl2FN3O2S/c20-11-1-6-15(21)10(7-11)8-16-18(27)25(13-4-2-12(22)3-5-13)19(28-16)14(9-23)17(24)26/h1-7,16H,8H2,(H2,24,26)/b19-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCWKVYRDPGOZJZ-RGEXLXHISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C(SC2=C(C#N)C(=O)N)CC3=C(C=CC(=C3)Cl)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N\2C(=O)C(S/C2=C(/C#N)\C(=O)N)CC3=C(C=CC(=C3)Cl)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl2FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)acetamide is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to synthesize existing knowledge regarding the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure

The compound's structure can be summarized as follows:

- Core Structure : Thiazolidine ring

- Functional Groups : Cyano group, dichlorobenzyl moiety, fluorophenyl group

- Molecular Formula : C19H16Cl2F N3O2S

Research indicates that thiazolidine derivatives often exhibit multiple mechanisms of action, including:

- Induction of Apoptosis : Many thiazolidine derivatives are known to trigger apoptosis in cancer cells. The mechanism typically involves the activation of caspases and modulation of Bcl-2 family proteins .

- Cell Cycle Arrest : These compounds may interfere with cell cycle progression, particularly at the G1/S or G2/M checkpoints, thereby inhibiting proliferation .

- Antimicrobial Activity : Thiazolidine derivatives have shown significant antibacterial and antifungal activities, potentially by disrupting microbial cell wall synthesis or function .

Anticancer Activity

A variety of studies have assessed the anticancer potential of thiazolidine derivatives similar to this compound. Notable findings include:

- Inhibition of Tumor Cell Lines :

- Mechanistic Insights :

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition :

Study on Anticancer Properties

In a study conducted by Patil et al., various thiazolidine derivatives were synthesized and tested for their anticancer activity. Among them, a derivative similar to our compound showed significant inhibition against multiple tumor cell lines, suggesting that structural modifications can enhance biological activity. The study emphasized the importance of substituents on the thiazolidine ring in modulating activity .

Study on Antimicrobial Effects

A recent investigation into the antimicrobial properties of thiazolidine derivatives highlighted their efficacy against resistant strains of bacteria. The study found that modifications in the side chains significantly influenced the antimicrobial potency, indicating a structure-activity relationship that could guide future drug design efforts .

Scientific Research Applications

Structural Characteristics

The compound features a thiazolidine ring , a cyano group , and distinct substituents such as dichlorobenzyl and fluorophenyl moieties. These structural elements contribute to its unique chemical reactivity and biological properties, making it a candidate for further research and development.

Biological Activities

Research has shown that thiazolidine derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies indicate significant efficacy against various bacterial strains such as Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, and fungal strains like Candida albicans .

- Anticancer Properties : Preliminary investigations suggest that (Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)acetamide may possess cytotoxic effects on cancer cells, indicating potential as an anticancer agent .

- Anti-inflammatory Effects : Some thiazolidine derivatives have shown promise in reducing inflammation, which may expand the therapeutic applications of this compound .

Potential Applications

Given its unique structure and biological activities, this compound holds potential for various applications:

-

Medicinal Chemistry :

- As a lead compound for developing new antimicrobial agents.

- As a precursor in the synthesis of anticancer drugs.

-

Materials Science :

- Due to its reactive functional groups, it may be utilized in the development of novel materials or as an intermediate in organic synthesis.

-

Pharmaceutical Research :

- Further studies into its pharmacokinetics and mechanism of action are essential for understanding its full therapeutic potential .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Thiazolidine ring, cyano group | Antimicrobial, anticancer potential |

| 5-(4-chlorobenzylidene)thiazolidine | Benzylidene group | Antimicrobial activity |

| 3-substituted thiazolidinones | Various substituents on the thiazolidine ring | Anticancer properties |

| 4-fluorophenyl thiazolidines | Incorporates fluorinated phenyl groups | Anti-inflammatory effects |

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The target compound differs from analogs primarily in halogenation and aryl group substitutions. Key comparisons are summarized below:

Key Observations :

- Cyanoacetamide vs. Coumarin/Carbohydrate Moieties: The cyano group in the target compound may increase electrophilicity, influencing reactivity in biological systems compared to coumarin-linked analogs .

Crystallographic and Structural Validation

Crystallographic data from tools like SHELXL and ORTEP-3 () are critical for confirming the Z-configuration and intermolecular interactions. For example:

- The Z-configuration in the thiazolidinone ring is stabilized by intramolecular hydrogen bonds between the cyano group and the thiazolidinone oxygen .

- Halogen substituents (Cl, F) often participate in halogen bonding , influencing crystal packing and solubility .

Implications for Bioactivity

While direct bioactivity data for the target compound are absent, structural analogs suggest:

- Antimicrobial Potential: Thiazolidinones with halogenated aryl groups exhibit enhanced activity against resistant bacterial strains due to improved membrane penetration .

- Electrophilic Reactivity: The cyanoacetamide group may act as a Michael acceptor, enabling covalent binding to biological targets like cysteine proteases .

Q & A

Q. What computational tools predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular dynamics (MD) : GROMACS for simulating binding kinetics over 100 ns trajectories .

- DFT calculations : Gaussian 09 to optimize geometries and calculate frontier orbitals (HOMO/LUMO) .

- ADMET prediction : SwissADME for bioavailability and toxicity profiling .

Data Reproducibility and Validation

Q. How are synthetic intermediates validated to ensure reproducibility?

- Methodological Answer :

- TLC/HPLC : Monitor reaction progress with Rf values or retention times .

- Elemental analysis : Match experimental C/H/N percentages with theoretical values (±0.4%) .

- Stability studies : Accelerated degradation tests (40°C/75% RH) to identify labile intermediates .

Q. What strategies resolve crystallization challenges for X-ray analysis?

- Methodological Answer :

- Solvent screening : Use CrystalGrower to test 50+ solvent combinations (e.g., DMSO/EtOH) .

- Seeding techniques : Introduce microcrystals from analogous compounds to induce nucleation .

- Cryo-cooling : Mount crystals in Paratone-N oil at 100 K to reduce thermal motion .

Structural and Functional Insights

Q. How do substituents (e.g., 2,5-dichlorobenzyl) influence reactivity and bioactivity?

- Methodological Answer :

- Hammett analysis : Quantify electronic effects (σ values: Cl = +0.23, F = +0.06) on reaction rates .

- QSAR models : CoMFA/CoMSIA to correlate substituent hydrophobicity with MIC values .

- Crystallographic studies : Compare bond lengths (C–Cl: ~1.74 Å) to assess steric effects .

Q. What structural analogs are reported, and how do they differ in activity?

- Methodological Answer :

- Analog Table :

- SAR trends : Electron-withdrawing groups enhance antimicrobial activity, while bulky substituents reduce metabolic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.